3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide

説明

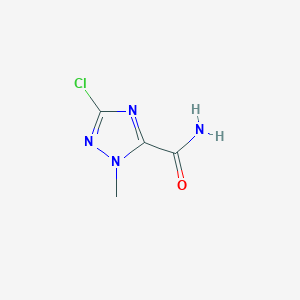

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide (CAS: 2270905-23-0) is a triazole derivative featuring a chloro substituent at position 3, a methyl group at position 1, and a carboxamide moiety at position 3. Its molecular formula is C₄H₅ClN₄O, with a molecular weight of 172.56 g/mol . This compound is of interest due to its structural versatility, enabling applications in medicinal chemistry, coordination chemistry, and catalysis. Its synthesis typically involves coupling reactions using carbodiimides like EDCI/HOBt, as seen in analogous triazole-carboxamide derivatives .

Structure

3D Structure

特性

IUPAC Name |

5-chloro-2-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCXENRXVZLAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide typically involves the chlorination of 1-methyl-1H-1,2,4-triazole followed by the introduction of a carboxamide group. One common method starts with 1-methyl-1H-1,2,4-triazole, which undergoes chlorination using thionyl chloride (SOCl2) to form 3-chloro-1-methyl-1H-1,2,4-triazole. This intermediate is then reacted with ammonia (NH3) to introduce the carboxamide group .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .

化学反応の分析

Types of Reactions

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

Substitution: Formation of 3-azido-1-methyl-1H-1,2,4-triazole-5-carboxamide or 3-thiocyanato-1-methyl-1H-1,2,4-triazole-5-carboxamide.

Oxidation: Formation of 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.

Reduction: Formation of 3-chloro-1-methyl-1H-1,2,4-triazole-5-methanol.

科学的研究の応用

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

作用機序

The mechanism of action of 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or altering their function.

Pathways Involved: It may interfere with metabolic pathways, such as those involved in DNA replication or protein synthesis, leading to its antimicrobial or anticancer effects.

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural Isomers and Substituent Effects

5-Chloro-1-methyl-1H-1,2,4-triazole-3-carboxamide (CAS: 2168214-27-3)

- Structural Difference : Chlorine at position 5 instead of 3.

- Properties: Same molecular formula (C₄H₅ClN₄O) and weight (172.56 g/mol) as the target compound. No direct melting point or bioactivity data reported, but positional isomerism may influence reactivity and binding interactions .

3-Chloro-N-hydroxy-1H-1,2,4-triazole-5-carboxamide (CAS: 199292-14-3)

- Structural Difference : Hydroxyl group replaces the methyl substituent.

- Properties: Smaller molecular weight (162.53 g/mol) and higher polarity due to the hydroxyl group.

3-Bromo-N,N-dimethyl-1H-1,2,4-triazole-5-carboxamide (CAS: 1228553-15-8)

- Structural Difference : Bromine replaces chlorine; N,N-dimethylation of the carboxamide.

- Properties : Higher molecular weight (219.04 g/mol ) and altered lipophilicity due to bromine and dimethyl groups. Bromine’s larger atomic radius may enhance steric effects in catalysis or receptor interactions .

Key Insights :

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | Melting Point (°C) | Density (g/cm³) | Solubility Features |

|---|---|---|---|---|

| 2270905-23-0 (Target) | 172.56 | Not reported | ~1.8 (predicted) | Moderate polarity |

| 2168214-27-3 (Isomer) | 172.56 | Not reported | ~1.8 (predicted) | Similar to target |

| 199292-14-3 (N-Hydroxy) | 162.53 | Not reported | 1.857 (predicted) | Enhanced aqueous solubility |

| 1228553-15-8 (N,N-Dimethyl) | 219.04 | Not reported | Not reported | Increased lipophilicity |

Analysis :

- Chlorine vs. Bromine : Brominated analogues (e.g., 1228553-15-8) exhibit higher molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility.

- Methyl vs. Hydroxyl : Methyl groups enhance stability and lipophilicity, whereas hydroxyl groups improve hydrogen-bonding capacity, critical for target engagement .

生物活性

3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The following sections will detail its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : C4H5ClN4O

- CAS Number : 2270905-23-0

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 150.56 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can inhibit the growth of various bacteria, including resistant strains like MRSA. The mechanism often involves interference with bacterial topoisomerases, crucial for DNA replication.

Case Study: Antibacterial Activity

A study evaluated a series of triazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited antibacterial activity significantly stronger than traditional antibiotics like ciprofloxacin. Notably, compounds with specific substitutions on the triazole ring showed enhanced efficacy against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazoles are also recognized for their anticancer properties. Research has highlighted their potential in inhibiting cancer cell growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

In a study involving synthesized triazole derivatives, compounds demonstrated up to 97% inhibition of cancer cell proliferation in vitro. The most active compounds were found to induce G2/M phase cell cycle arrest and activate apoptotic pathways . This suggests that this compound may also possess similar anticancer potential.

Other Biological Activities

In addition to antimicrobial and anticancer effects, triazole derivatives have been explored for their anti-inflammatory and antiviral properties. Their ability to modulate immune responses makes them candidates for further research in treating various diseases.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Topoisomerase Inhibition : Similar to other triazoles, it may inhibit bacterial topoisomerases, disrupting DNA replication.

- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through caspase activation.

These interactions highlight the importance of structural modifications in enhancing the biological efficacy of triazole derivatives.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 3-Chloro-1-methyl-1H-triazole | Moderate | High | Potential for drug development |

| 5-Amino-1H-triazole | High | Moderate | Known for broad-spectrum activity |

| 1-Methyltriazole | Low | Low | Less effective than others |

This table illustrates that while some compounds exhibit high antimicrobial activity, others may be more effective against cancer cells.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide?

- Methodological Answer : The synthesis can be adapted from protocols for analogous triazole carboxamides. For example, condensation reactions between aminoguanidine derivatives and carboxylic acids under reflux (e.g., acetic acid or chloroacetic acid) are common. A Dean-Stark apparatus may be employed to remove water and drive the reaction to completion, as demonstrated in the synthesis of 3-methyl-1H-1,2,4-triazole-5-amine acetate . Modifications, such as substituting reagents (e.g., methylamine for carboxamide formation), can yield the target compound. Yield optimization often requires precise stoichiometry and temperature control (e.g., 120°C for 22 hours).

Q. How can NMR spectroscopy validate the structure of this compound?

- Methodological Answer : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For triazole derivatives, typical ¹H NMR signals include:

- N-methyl protons: δ ~3.0–3.5 ppm (singlet).

- Triazole ring protons: δ ~8.0–9.5 ppm (split based on coupling).

Carboxamide NH₂ may appear as a broad peak at δ ~6.5–7.5 ppm. ¹³C NMR should show carbonyl carbons (C=O) at δ ~165–170 ppm and triazole carbons at δ ~145–160 ppm. Compare experimental data with theoretical calculations (e.g., DFT) to resolve ambiguities .

Q. What crystallographic tools are suitable for resolving its solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is widely used. For visualization, ORTEP-3 can generate thermal ellipsoid plots to assess bond lengths and angles. Hydrogen-bonding networks, critical for understanding packing motifs, are analyzed using graph-set notation (e.g., Etter’s rules) .

Advanced Research Questions

Q. How do computational methods improve NMR assignment for complex triazole derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict chemical shifts with <0.5 ppm deviation from experimental values. Software like Gaussian or ORCA can model spin-spin coupling and conformational effects. For example, shielding effects from the chloro substituent can be quantified to distinguish between C3 and C5 substitution patterns .

Q. What strategies address regioselectivity challenges during functionalization?

- Methodological Answer : Regioselectivity in triazole systems is influenced by electronic and steric factors. For electrophilic substitutions, directing groups (e.g., carboxamide at C5) can favor reactivity at C3. Use protecting groups (e.g., Boc for NH) to isolate specific positions. Kinetic vs. thermodynamic control in reactions like halogenation should be evaluated via time-resolved NMR .

Q. How does hydrogen-bonding dictate solubility and crystallinity?

- Methodological Answer : Hydrogen-bonding propensity is analyzed via Cambridge Structural Database (CSD) surveys. The carboxamide group often forms R₂²(8) motifs with adjacent NH or carbonyl groups, influencing solubility. Solvent polarity (e.g., DMSO vs. toluene) alters crystallization pathways, as seen in polymorph screening .

Q. What in silico approaches predict bioactivity of triazole-carboxamide hybrids?

- Methodological Answer : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or kinase enzymes can prioritize derivatives for synthesis. QSAR models trained on triazole datasets (e.g., IC₅₀ values) identify critical substituents. For example, chloro groups enhance lipophilicity, impacting membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。